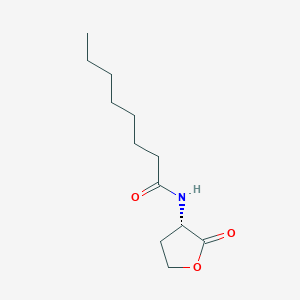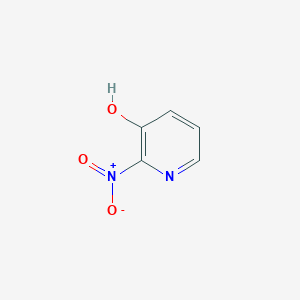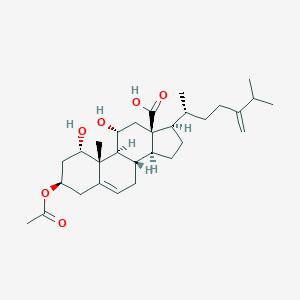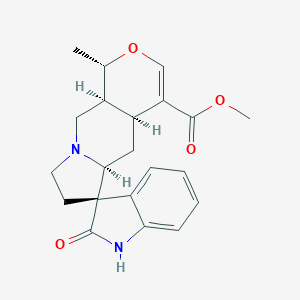
Methyl 4-(cyanomethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(cyanomethyl)benzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The compound is solid at 20°C .
Molecular Structure Analysis
The molecular structure of Methyl 4-(cyanomethyl)benzoate consists of a benzoate group attached to a cyanomethyl group . The InChI string representation of the molecule isInChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 . Physical And Chemical Properties Analysis
Methyl 4-(cyanomethyl)benzoate is a solid at 20°C . It has a melting point of 55-58°C and a boiling point of 110°C at 0.2 mmHg . The compound is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 4-(cyanomethyl)benzoate: is widely used as a building block in organic synthesis. Its cyano group can be readily transformed into a variety of functional groups, making it a versatile reagent for constructing complex molecules. For example, it can undergo hydrolysis to form 4-(cyanomethyl)benzoic acid , which can then be used to synthesize various pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its methyl ester group allows for easy modification into other esters or amides, which are common functionalities in drug molecules. Researchers utilize it to create analogs of existing drugs or to discover new therapeutic agents .
Polymer Chemistry
Methyl 4-(cyanomethyl)benzoate: can be polymerized or copolymerized to form novel polymers with unique properties. Its benzoate group can interact with other monomers, leading to polymers with potential applications in materials science, such as in the development of high-performance plastics or coatings .
Dye and Pigment Industry
The compound’s aromatic structure makes it a candidate for the synthesis of dyes and pigments. By functionalizing the benzene ring, chemists can produce colorants with specific properties for use in textiles, inks, and paints .
Agrochemical Research
In agrochemical research, Methyl 4-(cyanomethyl)benzoate is used to create compounds that can act as herbicides, pesticides, or fungicides. Its ability to be transformed into various derivatives allows for the tailoring of molecules to target specific pests or weeds .
Material Science
This chemical is also explored in material science for the creation of advanced materials. Its incorporation into small molecules or polymers can lead to materials with enhanced strength, flexibility, or other desired physical properties .
Analytical Chemistry
As a standard in analytical chemistry, Methyl 4-(cyanomethyl)benzoate can be used to calibrate instruments or to develop new analytical methods. Its well-defined structure and properties make it suitable for use as a reference compound in various types of spectroscopy .
Environmental Science
Lastly, researchers in environmental science may study the degradation products of Methyl 4-(cyanomethyl)benzoate to understand its environmental impact. This can help in assessing the safety and ecological effects of its use in various industries .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 4-(cyanomethyl)benzoate is a chemical compound with the formula CH3OOCC6H4CH2CN . . It’s worth noting that this compound is a key intermediate in the synthesis of Fexofenadine , an antihistamine used to treat allergy symptoms.
Pharmacokinetics
For instance, it has a molecular weight of 175.18 . The compound is also predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Eigenschaften
IUPAC Name |
methyl 4-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGMNGGCZTNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357248 | |
| Record name | Methyl 4-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyanomethyl)benzoate | |
CAS RN |
76469-88-0 | |
| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76469-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-(cyanomethyl)benzoate in the synthesis of Fexofenadine?
A: Methyl 4-(cyanomethyl)benzoate serves as a crucial starting material in a novel synthetic route for Fexofenadine []. This route, beginning with Methyl 4-(cyanomethyl)benzoate, offers a significant advantage over traditional methods. It eliminates the formation of unwanted ortho- or meta- regioisomers, resulting in a highly pure final product with an overall yield of 26% after six synthetic steps []. This improved synthesis is highly beneficial for large-scale production of Fexofenadine, a widely used antihistamine drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

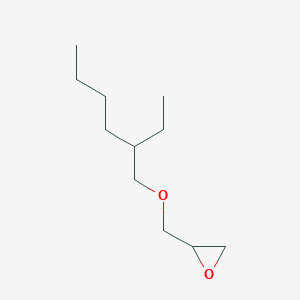
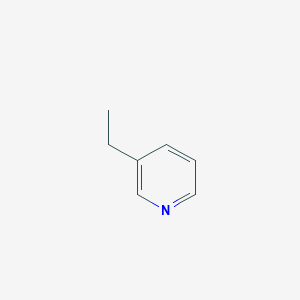
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
